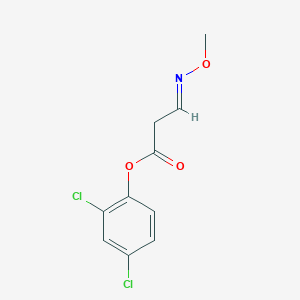

2,4-Dichlorophenyl 3-(methoxyimino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is a chemical compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 . It is also known by other synonyms such as 2,4-dichlorophenyl (3E)-3-(methoxyimino)propanoate .

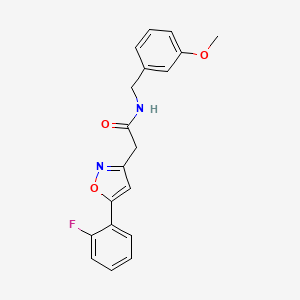

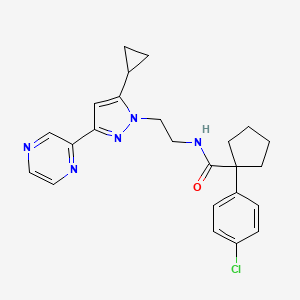

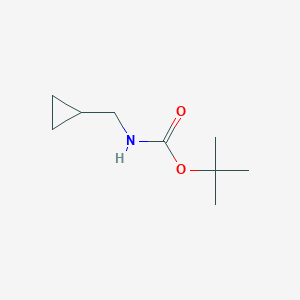

Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate consists of 10 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact 3D structure may require further analysis using specialized software or tools .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate include its molecular formula (C10H9Cl2NO3), molecular weight (262.09), and potentially its melting point, boiling point, and density .Scientific Research Applications

Corrosion Inhibition

Experimental and computational studies on propanone derivatives, including compounds related to "2,4-Dichlorophenyl 3-(methoxyimino)propanoate," have demonstrated their efficacy as inhibitors of mild steel corrosion in hydrochloric acid. These compounds show mixed-type inhibitive action, reducing the rate of anodic and cathodic corrosion reactions. The adsorption of these molecules on mild steel surfaces forms a pseudo-capacitive film, protecting the steel from acidic ions. Quantum chemical calculations and Monte Carlo simulations support these findings, indicating a higher electron-donating tendency and better corrosion inhibition potential for specific derivatives (Olasunkanmi & Ebenso, 2019).

Catalysis

Titanosilicate AM-4 has been reported as a novel catalyst for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide, showcasing the application of related compounds in catalysis. This process is significant for producing pollution-free solvents and intermediates in the synthesis of various industrial applications, including herbicides like metolachlor. The catalytic properties of AM-4 can be adjusted, affecting the reaction rate and selectivity towards the desired product (Timofeeva et al., 2019).

Photogeneration and Reactivity

The photogeneration and reactivity of related aromatic halides have been explored, providing a pathway to triplet 4-hydroxy- and 4-methoxyphenyl cations. These cations exhibit potential in arylation and addition reactions to pi nucleophiles, indicating their utility in synthetic organic chemistry for creating arylated products (Protti et al., 2004).

Environmental Applications

Advanced electrochemical oxidation processes (AEOPs) have been used to study the mineralization of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to "2,4-Dichlorophenyl 3-(methoxyimino)propanoate." These processes, including electro-Fenton and photoelectro-Fenton, demonstrate significant efficiency in degrading 2,4-D and its oxidation products, highlighting the environmental applications of related research in treating pollutants (Brillas, Calpe, & Casado, 2000).

Organic Synthesis

Research into the selective cleavage of methoxy ether in 2,6-dimethoxyphenol followed by selective acylation provides insights into organic synthesis techniques. These methods enable the production of ortho-acylated catechols, which have wide applications in supramolecular chemistry, as precursors of pesticides, flavors, fragrances, and in the synthesis of natural products (Adogla et al., 2012).

Safety And Hazards

Safety data sheets indicate that in case of skin contact with 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, any contaminated clothing and shoes should be removed and the skin should be washed with plenty of soap . Further details about its safety and hazards would be available in its complete safety data sheet .

properties

IUPAC Name |

(2,4-dichlorophenyl) (3E)-3-methoxyiminopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-15-13-5-4-10(14)16-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEAWPRUUWTDPQ-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)OC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/CC(=O)OC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenyl 3-(methoxyimino)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2664816.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2664818.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2664825.png)

![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2664826.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide](/img/structure/B2664827.png)

![6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2664831.png)

![8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2664832.png)

![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)